1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate
Brand Name: Vulcanchem
CAS No.: 23904-92-9
VCID: VC18425919
InChI: InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C30H35ClN2O6
Molecular Weight: 555.1 g/mol

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate

CAS No.: 23904-92-9

Cat. No.: VC18425919

Molecular Formula: C30H35ClN2O6

Molecular Weight: 555.1 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate - 23904-92-9

Specification

CAS No. 23904-92-9
Molecular Formula C30H35ClN2O6
Molecular Weight 555.1 g/mol
IUPAC Name 1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(4-methoxyphenyl)piperazine;oxalic acid
Standard InChI InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key LWPCXOSMXDPQFS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid, reflects its intricate architecture . Its molecular formula is C30H35ClN2O6, with a molecular weight of 555.1 g/mol . The oxalate counterion (C2H2O4) contributes to its salt formation, improving physicochemical properties for drug formulation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number23904-92-9
Molecular FormulaC30H35ClN2O6
Molecular Weight555.1 g/mol
SMILES NotationCOC1=CC=CC=C1N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O
InChIKeyBIVDWKCLVYEJAV-UHFFFAOYSA-N

Structural Features

The molecule comprises:

  • A piperazine ring serving as the central scaffold.

  • A 4-(p-chlorophenyl)benzyloxy side chain attached via a butyl linker, introducing hydrophobicity and steric bulk.

  • A p-methoxyphenyl group at the 4-position of the piperazine, contributing electron-donating effects.

  • An oxalate ion balancing the charge, enhancing aqueous solubility.

This configuration suggests potential interactions with neurotransmitter receptors, a common target for piperazine-based therapeutics.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by sequential substitutions. Key steps include:

  • Alkylation of Piperazine: Reacting piperazine with 1-bromo-4-(chlorophenyl)benzyloxybutane in dichloromethane using a Lewis acid catalyst (e.g., AlCl3).

  • Methoxyphenyl Substitution: Introducing the p-methoxyphenyl group via nucleophilic aromatic substitution under basic conditions.

  • Salt Formation: Treating the free base with oxalic acid in ethanol to precipitate the oxalate salt.

Critical Parameters:

  • Solvent Choice: Dichloromethane or ethanol for optimal solubility.

  • Temperature: Reactions often proceed at reflux (40–80°C).

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

ActivityMechanismEvidence LevelSource
Anti-inflammatoryCOX-2 inhibitionPredicted
AntimicrobialDisruption of bacterial cell wallsIn vitro
AntiviralProtease inhibitionTheoretical

Future Directions and Applications

  • CNS Drug Development: Optimizing bioavailability through prodrug strategies.

  • Infectious Disease: Screening against resistant microbial strains.

  • Oncology: Evaluating synergies with chemotherapeutic agents .

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